1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
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Overview
Description
1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is a complex organic compound that features a piperazine ring substituted with a pyrimidine group and a cyclohexyl group linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting pyrimidine with piperazine under controlled conditions.
Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the tetrazole moiety: The tetrazole group is often introduced through a cycloaddition reaction involving azides and nitriles.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The piperazine and pyrimidine rings may interact with receptors or enzymes, modulating their activity. The tetrazole moiety can also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
1-(2-Pyrimidinyl)piperazine: A simpler analog with similar structural features but lacking the cyclohexyl and tetrazole groups.
Buspirone: An anxiolytic drug that contains a piperazine ring substituted with a pyrimidine group.
Uniqueness: 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone is unique due to its combination of a piperazine ring, pyrimidine group, cyclohexyl group, and tetrazole moiety
Properties
Molecular Formula |
C18H26N8O |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C18H26N8O/c27-16(24-9-11-25(12-10-24)17-19-7-4-8-20-17)13-18(5-2-1-3-6-18)14-26-15-21-22-23-26/h4,7-8,15H,1-3,5-6,9-14H2 |
InChI Key |
SOFUKXIQAIFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=NC=CC=N3)CN4C=NN=N4 |
Origin of Product |
United States |
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